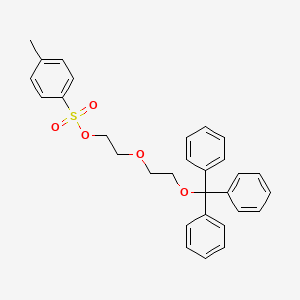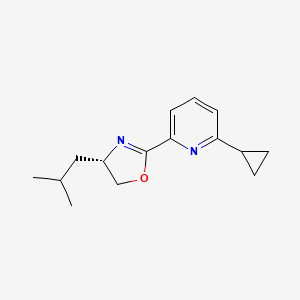![molecular formula C28H22N4O2 B8246381 4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde](/img/structure/B8246381.png)
4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound featuring multiple imidazole groups and a terphenyl backbone. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further steps to introduce the terphenyl backbone . The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the imidazole rings .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its imidazole moieties which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is not fully understood. the imidazole rings are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar structure but lacks the terphenyl backbone.
4-(Imidazol-1-yl)phenol: Contains a single imidazole ring attached to a phenol group.
2-Methyl-5-nitroimidazole-1-acetic acid: Contains a nitro group and an acetic acid moiety attached to the imidazole ring
Uniqueness
2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its combination of multiple imidazole rings and a terphenyl backbone, which may confer distinct chemical and biological properties compared to simpler imidazole derivatives .
Eigenschaften
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c33-17-21-1-5-23(6-2-21)27-13-26(16-32-12-10-30-20-32)28(24-7-3-22(18-34)4-8-24)14-25(27)15-31-11-9-29-19-31/h1-14,17-20H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEONHUBQBAFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2CN3C=CN=C3)C4=CC=C(C=C4)C=O)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Iodo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B8246300.png)










![5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8246396.png)


